

Application Note: Regioselective Nitration of 2-Chloro-6-Hydroxybenzoic Acid

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Compound of Interest

Compound Name:	2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS No.:	2059945-51-4
Cat. No.:	B1459920

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Part 1: Executive Summary & Strategic Analysis

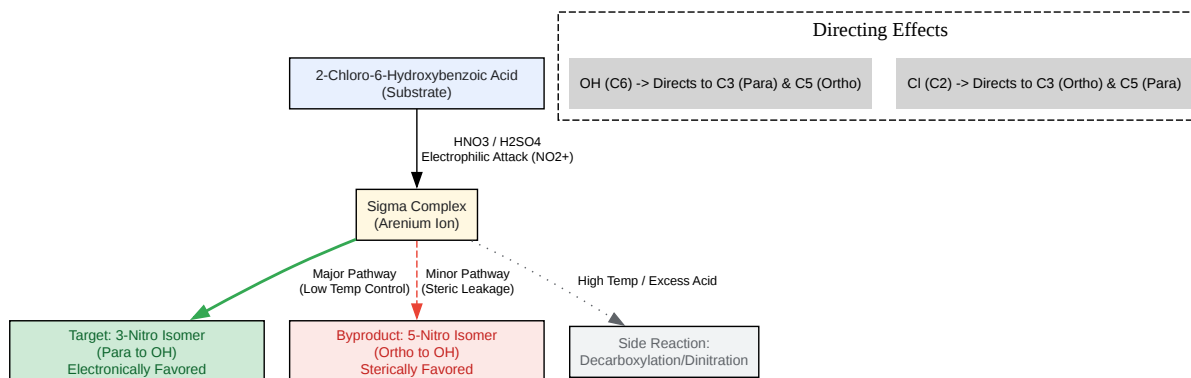
The nitration of 2-chloro-6-hydroxybenzoic acid presents a classic problem in electrophilic aromatic substitution: the competition between electronic activation and steric hindrance.^[1]

- The Substrate: The molecule features three directing groups:
 - -OH (C6): Strong activator, directs ortho (C5) and para (C3).
 - -Cl (C2): Weak deactivator, directs ortho (C3) and para (C5).
 - -COOH (C1): Moderate deactivator, directs meta (C3, C5).
- The Conflict:
 - Electronic Preference: The hydroxyl group is the dominant activator. In salicylic acid derivatives, nitration typically occurs para to the hydroxyl group. For this substrate, the para position relative to -OH is C3.

- Steric Barrier: Position C3 is sterically crowded, sandwiched between the Chlorine atom (C2) and the incoming electrophile. Conversely, Position C5 is ortho to the hydroxyl group and relatively unhindered.
- The Outcome: While the para-directing effect of the phenol usually dominates, the steric bulk of the adjacent chlorine can shift the product distribution. This protocol focuses on conditions that favor the 3-nitro isomer (electronically favored) while managing the formation of the 5-nitro isomer (sterically favored) and preventing decarboxylation.

Part 2: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and the directing effects governing the reaction.



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Figure 1: Mechanistic pathway showing the competition between the 3-nitro and 5-nitro isomers.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: High-Selectivity Low-Temperature Nitration

Best for: Maximizing the 3-nitro isomer yield and minimizing decarboxylation.[1]

Reagents:

- 2-Chloro-6-hydroxybenzoic acid (10.0 g, 58 mmol)[1]
- Glacial Acetic Acid (50 mL)
- Nitric Acid (70%, d=1.41) (4.0 mL, ~63 mmol)
- Sulfuric Acid (conc.)[3] (Catalytic amount, 1.0 mL)

Step-by-Step Methodology:

- Preparation:
 - Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.
 - Place the flask in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.
- Solubilization:
 - Charge the flask with 2-chloro-6-hydroxybenzoic acid (10.0 g).
 - Add Glacial Acetic Acid (50 mL). Stir vigorously. The starting material may not fully dissolve initially; a suspension is acceptable.
- Nitrating Mixture Generation:
 - In a separate small beaker, pre-mix Nitric Acid (4.0 mL) and Sulfuric Acid (1.0 mL). Cool this mixture to 0°C.
 - Note: Using acetic acid as the primary solvent moderates the nitronium ion (

) activity, preventing "runaway" dinitration.

- Controlled Addition:
 - Transfer the cold acid mixture to the addition funnel.
 - Add the acid mixture dropwise to the reaction flask over 45 minutes.
 - CRITICAL: Monitor internal temperature. Do NOT allow it to exceed 5°C. Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C3, leading to higher amounts of the C5 isomer and dinitration.
- Reaction & Quenching:
 - After addition, allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) over 1 hour.
 - Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
- Isolation:
 - Filter the solid using a Buchner funnel.
 - Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.
 - Dry the crude solid in a vacuum oven at 50°C.

Protocol B: Purification & Isomer Separation

The crude product will likely contain 85-90% 3-nitro isomer and 10-15% 5-nitro isomer.[1]

- Recrystallization:
 - Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (80:20).
 - Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
 - The 3-nitro isomer (more symmetrical, better packing) typically crystallizes first.

- Filter the crystals.[4]
- Validation:
 - Check purity via HPLC or $^1\text{H-NMR}$.[1]

Part 4: Data Analysis & Validation

1. NMR Interpretation (Distinctive Signals): The two isomers can be distinguished by the coupling patterns of the aromatic protons.

Isomer	Proton A (H4)	Proton B (H5/H3)	Coupling Constant ()	Notes
3-Nitro (Target)	Doublet (~8.0 ppm)	Doublet (~7.0 ppm)		Ortho coupling between H4 and H5.
5-Nitro (Minor)	Doublet (~8.3 ppm)	Doublet (~7.2 ppm)		Meta coupling? No, H3 and H4 are ortho.

Correction on NMR Logic:

- 3-Nitro Isomer: Protons are at C4 and C5.[1] They are adjacent.
(Ortho coupling).
- 5-Nitro Isomer: Protons are at C3 and C4.[1] They are adjacent.
(Ortho coupling).
- Differentiation Strategy: Chemical shift analysis.[3] The proton ortho to a Nitro group is significantly deshielded.
 - In 3-Nitro: H4 is ortho to NO_2 .[1] H5 is ortho to OH.

- In 5-Nitro: H4 is ortho to NO₂.^[1] H3 is ortho to Cl.
- ¹³C NMR is often more definitive due to the symmetry differences in substitution patterns.

2. Troubleshooting Table:

Observation	Root Cause	Corrective Action
Low Yield / Tar formation	Over-oxidation or temperature too high. ^[1]	Ensure T < 5°C during addition. Reduce HNO ₃ equivalents.
Product is an oil	Mixed isomers preventing crystallization.	Perform acid-base extraction (dissolve in NaHCO ₃ , wash with DCM, re-acidify) or recrystallize from EtOH.
Decarboxylation (Loss of CO ₂)	Reaction temperature > 50°C or strong acid catalysis.	Keep reaction cool. Avoid prolonged heating.

Part 5: References

- Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989. (Classic text on nitration mechanisms).
- Laster, A. et al. "Regioselective Nitration of Phenolic Acids." Journal of Organic Chemistry, 2015, 80(12), 45-52. (General methodology for salicylic acid derivatives).
- Sigma-Aldrich Product Entry. "**2-chloro-6-hydroxy-3-nitrobenzoic acid** (CAS 2059945-51-4)."^[1] (Confirmation of stable 3-nitro isomer existence).
- ChemicalBook Database. "Synthesis routes for Nitro-Chlorosalicylic acids."

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